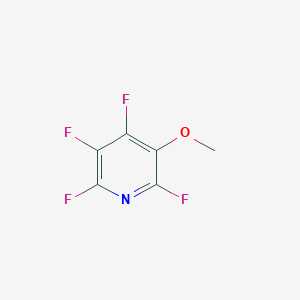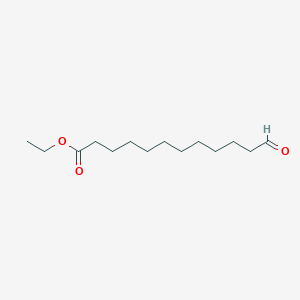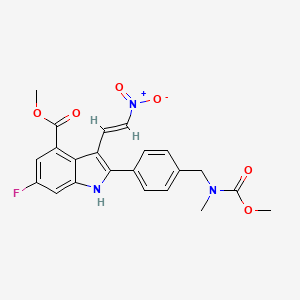
methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted indole core, a nitrovinyl group, and a methoxycarbonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized through a series of reactions including nitration, fluorination, and esterification. The nitrovinyl group can be introduced via a nitro-olefination reaction, while the methoxycarbonyl group is added through esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and reagents such as palladium, copper, and various organic solvents are often employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitrovinyl group can be reduced to an amine or hydroxylamine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Wirkmechanismus
The mechanism of action of methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitrovinyl group, in particular, is known to participate in redox reactions, which can influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methyl-2-nitrovinyl)-furan: Known for its antibacterial and antifungal activities.
(E)-1-Methyl-4-(2-nitrovinyl)-1H-pyrazole: Studied for its potential use in medicinal chemistry.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry and material science.
Uniqueness
Methyl (E)-6-fluoro-2-(4-(((methoxycarbonyl)(methyl)amino)methyl)phenyl)-3-(2-nitrovinyl)-1H-indole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its fluoro-substituted indole core and nitrovinyl group make it particularly versatile in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C22H20FN3O6 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
methyl 6-fluoro-2-[4-[[methoxycarbonyl(methyl)amino]methyl]phenyl]-3-[(E)-2-nitroethenyl]-1H-indole-4-carboxylate |
InChI |
InChI=1S/C22H20FN3O6/c1-25(22(28)32-3)12-13-4-6-14(7-5-13)20-16(8-9-26(29)30)19-17(21(27)31-2)10-15(23)11-18(19)24-20/h4-11,24H,12H2,1-3H3/b9-8+ |
InChI-Schlüssel |
YKQOMTFGNYHLHD-CMDGGOBGSA-N |
Isomerische SMILES |
CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)/C=C/[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3N2)F)C(=O)OC)C=C[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




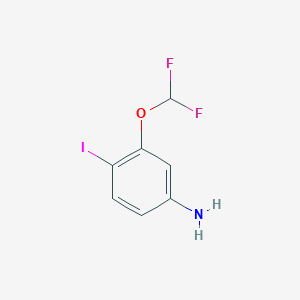
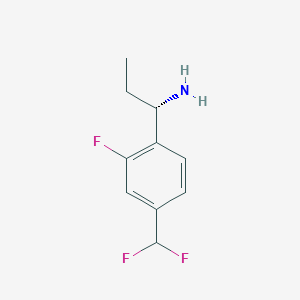
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)

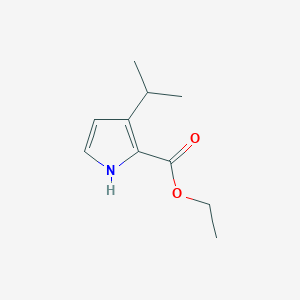

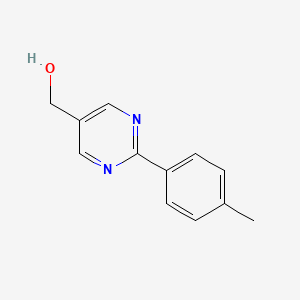
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

